molecular formula C30H54O14S B11930956 Benzyl-PEG11-MS

Benzyl-PEG11-MS

Cat. No.: B11930956
M. Wt: 670.8 g/mol
InChI Key: HSFQECWASGNADY-UHFFFAOYSA-N
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Description

Benzyl-PEG11-MS is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound has a molecular formula of C30H54O14S and a molecular weight of 670.81 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG11-MS is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthesis typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as methanesulfonyl chloride.

    Coupling Reaction: The activated polyethylene glycol is then coupled with benzyl alcohol under controlled conditions to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using methanesulfonyl chloride.

    Large-Scale Coupling: The activated polyethylene glycol is then coupled with benzyl alcohol in large reactors under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG11-MS undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzyl group can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used

Major Products

    Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.

    Oxidation and Reduction Products: Oxidation yields benzaldehyde derivatives, while reduction yields benzyl alcohol derivatives

Scientific Research Applications

Benzyl-PEG11-MS has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

Benzyl-PEG11-MS functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:

    Binding to Target Protein: One end of the PROTAC binds to the target protein.

    Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.

    Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG4-MS: A shorter PEG linker with similar properties.

    Benzyl-PEG8-MS: An intermediate-length PEG linker.

    Benzyl-PEG12-MS: A longer PEG linker with similar properties

Uniqueness

Benzyl-PEG11-MS is unique due to its specific PEG length, which provides optimal flexibility and spacing for the synthesis of effective PROTACs. Its unique structure allows for efficient binding and degradation of target proteins.

Properties

Molecular Formula

C30H54O14S

Molecular Weight

670.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C30H54O14S/c1-45(31,32)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-29-30-5-3-2-4-6-30/h2-6H,7-29H2,1H3

InChI Key

HSFQECWASGNADY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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